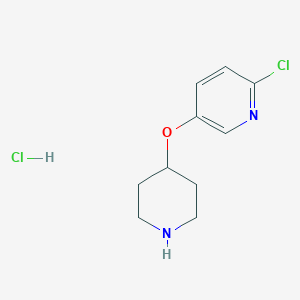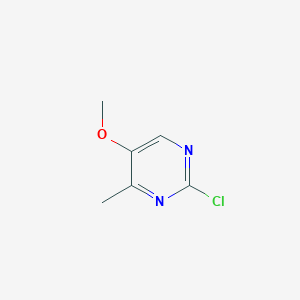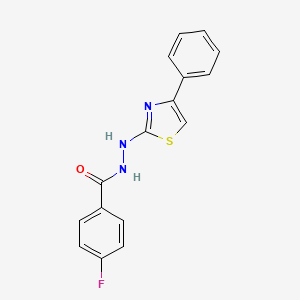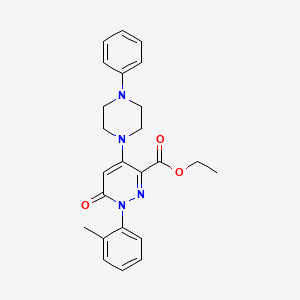![molecular formula C17H19NO5S B2375314 N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333458-38-1](/img/structure/B2375314.png)
N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine” is a complex organic compound. It contains an ethoxyphenyl group, a methylphenylsulfonyl group, and a glycine group .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they often have a dihedral angle between the two rings . The orientation of the groups attached to the rings can vary .Aplicaciones Científicas De Investigación
Glycine and Its Derivatives in Plant Stress Resistance
Glycine betaine (GB) and related compounds have been extensively studied for their roles in improving plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses, such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Their primary roles are thought to be in maintaining enzyme and membrane integrity and mediating osmotic adjustment under stress conditions. Exogenous application of GB has shown potential in significantly increasing growth and crop yield under stressful environmental conditions, indicating the importance of similar compounds in agricultural science and plant physiology (Ashraf & Foolad, 2007).
Glycine Derivatives in Health and Disease
In medical research, glycine and its derivatives have been explored for their potential therapeutic effects. Glycine has been shown to improve the quality of sleep through its roles in excitatory and inhibitory neurotransmission, suggesting that derivatives of glycine might also influence neurological functions and sleep regulation (Bannai & Kawai, 2012). Moreover, glycine's role in modulating inflammatory responses and its cytoprotective effects indicate its potential in treating inflammatory diseases and conditions associated with oxidative stress (Zhong et al., 2003).
Glycine in Neurological Research
In neurological research, compounds targeting the glycine site of NMDA receptors have been explored for their cognitive-enhancing and antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists. This highlights the importance of glycine and its derivatives in developing new treatments for cognitive impairments and psychiatric disorders (Moskal et al., 2014).
Propiedades
IUPAC Name |
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-15-8-6-14(7-9-15)18(12-17(19)20)24(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYGPSXIQAZLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
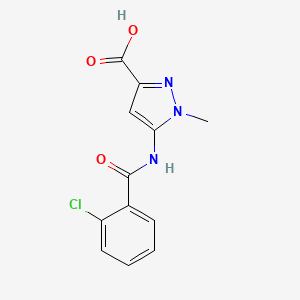
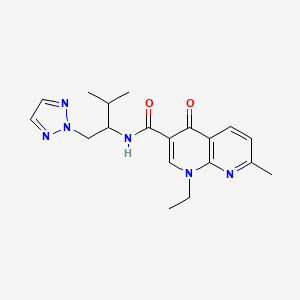
![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)
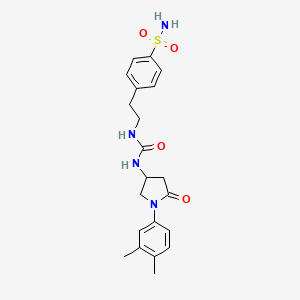
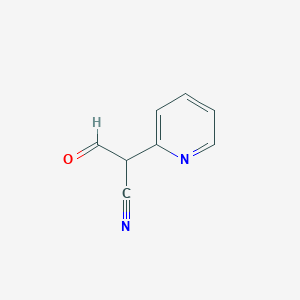
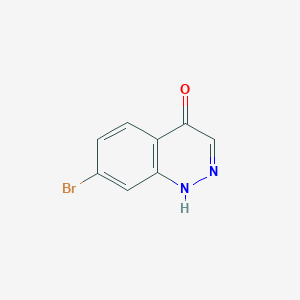
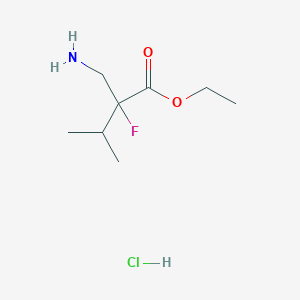
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
